3,3-Dimethyl-1-phenylbutan-2-ol
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Overview
Description
3,3-Dimethyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain, with two methyl groups on the third carbon. This compound is often used in organic synthesis and research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1-phenylbutan-2-ol can be synthesized through the Grignard reaction. This involves the reaction of phenylmagnesium bromide with 3,3-dimethylbutan-2-one. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for converting the hydroxyl group to a better leaving group.
Major Products Formed
Oxidation: 3,3-Dimethyl-1-phenylbutan-2-one or 3,3-Dimethyl-1-phenylbutanoic acid.
Reduction: 3,3-Dimethyl-1-phenylbutane.
Substitution: Various substituted phenylbutanes depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-phenylbutan-2-ol is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis and as a reagent in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the manufacture of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-phenylbutan-2-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds and participate in various biochemical pathways. Its phenyl group allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-butanol: Similar structure but with different positioning of the phenyl group.
3,3-Dimethyl-2-butanol: Lacks the phenyl group, leading to different reactivity and applications.
1-Phenyl-2-propanol: Another phenyl-substituted alcohol with different chain length and properties.
Uniqueness
3,3-Dimethyl-1-phenylbutan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a phenyl group and two methyl groups on a butanol backbone makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
3,3-dimethyl-1-phenylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8,11,13H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQJOXWPESMTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105735-63-5 |
Source
|
Record name | ALPHA-TERT-BUTYLPHENETHYL ALCOHOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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